4-Ethyl-4-methylpiperidine

Overview

Description

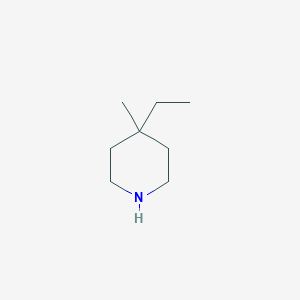

4-Ethyl-4-methylpiperidine is an organic compound with the molecular formula C8H17N It belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-methylpiperidine typically involves the alkylation of piperidine. One common method is the reaction of piperidine with ethyl iodide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of environmentally friendly solvents and catalysts is considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-4-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.

Substitution: Various alkyl halides or acyl chlorides; reactions often require a base such as triethylamine.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Ethyl-4-methylpiperidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of anticoagulants like Argatroban, which is used for treating thrombosis. The compound's ability to modulate enzyme activity makes it a valuable tool in drug discovery and development.

The compound exhibits several biological activities that are relevant for therapeutic applications:

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in neurotransmitter biosynthesis, potentially impacting neurological conditions.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, disrupting cell wall synthesis and demonstrating effectiveness against resistant strains like Staphylococcus aureus.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, showing potential benefits in reducing oxidative stress and inflammation in neuronal cells, which could be relevant for neurodegenerative diseases such as Alzheimer's.

Neuroprotective Study

A study published in the Journal of Neurochemistry highlighted the protective effects of this compound on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death rates compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound against resistant bacterial strains, it demonstrated potent activity against Staphylococcus aureus, with minimal inhibitory concentrations lower than those of conventional antibiotics. This finding underscores its potential as a candidate for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitrogen atom in the piperidine ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The exact molecular targets and pathways involved can vary based on the derivative being studied .

Comparison with Similar Compounds

Piperidine: The parent compound, which lacks the ethyl and methyl substituents.

4-Methylpiperidine: Similar structure but with only a methyl group attached.

4-Ethylpiperidine: Contains only an ethyl group attached to the piperidine ring.

Uniqueness: 4-Ethyl-4-methylpiperidine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its lipophilicity and ability to cross biological membranes, making it a valuable compound in drug design .

Biological Activity

4-Ethyl-4-methylpiperidine (C8H17N) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by an ethyl and a methyl group at the 4-position of the piperidine ring, suggests various applications in drug development, particularly in enzyme inhibition and receptor binding.

- Molecular Formula : C8H17N

- Molecular Weight : 129.23 g/mol

- Structure : The piperidine ring allows for diverse chemical interactions, particularly through the nitrogen atom which is capable of forming hydrogen bonds and engaging in electrostatic interactions crucial for biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The compound may function as an enzyme inhibitor or modulator by binding to receptors involved in various physiological pathways. Its structural similarity to other biologically active piperidine derivatives enhances its potential as a pharmacological agent .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for several enzymes. A notable example includes its role in inhibiting fatty acid amide hydrolase (FAAH), which is critical for regulating endocannabinoid signaling in the brain. Inhibition of FAAH can lead to increased levels of endocannabinoids, resulting in analgesic effects .

Receptor Binding

The compound has shown promise in binding studies with various receptors, potentially affecting neurotransmitter systems. Its ability to modulate receptor activity could be beneficial in developing treatments for conditions such as pain and anxiety disorders.

Study 1: FAAH Inhibition

In a study examining the effects of piperidine derivatives on FAAH, compounds structurally related to this compound demonstrated significant inhibition of this enzyme, leading to enhanced analgesic responses in rodent models. The study highlighted the importance of structural modifications in enhancing selectivity and potency against FAAH .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of derivatives of this compound. The results indicated that certain modifications could enhance its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Ethyl-4-methylpiperidine, and how can purity be optimized?

- Methodology : Synthesis typically involves catalytic multicomponent reactions. For example, enantioselective three-component coupling of aldehydes, alkynes, and piperidine derivatives (e.g., 4-piperidone hydrochloride hydrate) under controlled conditions (e.g., chiral catalysts, inert atmosphere) can yield high-purity products . Purification via recrystallization or column chromatography (using polar/nonpolar solvent systems) is recommended. Analytical validation using NMR (¹H/¹³C) and GC-MS ensures purity >98% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Adhere to EU-GHS/CLP hazard classifications (Acute Toxicity Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles, fume hoods), and store at -20°C in airtight containers. Emergency protocols should include immediate decontamination with water and medical consultation for exposure .

Q. How can researchers confirm the molecular structure of this compound derivatives?

- Methodology : Employ spectroscopic techniques:

- NMR : Compare chemical shifts (δ) to NIST reference data (e.g., 4-Methylpiperidine: δ 1.35–1.45 ppm for methyl groups) .

- FT-IR : Validate functional groups (e.g., C-N stretch at ~1100 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 99.18 for 4-Methylpiperidine) .

Advanced Research Questions

Q. How can inconsistent spectral data for this compound derivatives be resolved during structural elucidation?

- Methodology :

Cross-validate using multiple techniques (e.g., X-ray crystallography for stereochemical confirmation).

Perform computational modeling (DFT calculations) to predict NMR/IR spectra and compare with empirical data .

Assess solvent effects and tautomeric equilibria that may influence spectral results .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Use steric directing groups (e.g., sulfonyl or benzyl) to block undesired reaction sites .

- Employ transition-metal catalysts (e.g., Pd or Cu) to enhance selectivity in cross-coupling reactions .

- Monitor reaction kinetics via HPLC to adjust temperature/pH for optimal yield .

Q. How do structural modifications (e.g., ethyl/methyl substituents) impact the compound’s bioactivity in pharmacological studies?

- Methodology :

- Conduct SAR (Structure-Activity Relationship) studies by synthesizing analogs (e.g., varying alkyl chain length) .

- Use in vitro assays (e.g., receptor binding or enzyme inhibition) to correlate substituent effects with activity.

- Computational docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., opioid receptors) .

Q. What experimental designs address contradictory data in the reactivity of this compound under acidic vs. basic conditions?

- Methodology :

- Design controlled experiments varying pH (1–14) and solvent polarity.

- Use kinetic studies (UV-Vis monitoring) to track intermediate formation.

- Apply Marcus theory to analyze electron-transfer mechanisms in redox reactions .

Properties

IUPAC Name |

4-ethyl-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-3-8(2)4-6-9-7-5-8/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPQITXSSWLMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590737 | |

| Record name | 4-Ethyl-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-31-2 | |

| Record name | 4-Ethyl-4-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-4-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4045-31-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.